3'-iso-Propylbutyrophenone
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Overview
Description
3’-iso-Propylbutyrophenone is an organic compound belonging to the butyrophenone class. These compounds are characterized by a ketone group flanked by a phenyl ring and a butyl chain. Butyrophenones have been extensively studied for their pharmacological properties, particularly in the field of neuroleptics and antipsychotic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’-iso-Propylbutyrophenone typically involves the Friedel-Crafts acylation of a substituted benzene with a butyryl chloride derivative in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous environments and temperatures ranging from 0°C to 50°C to ensure optimal yields .
Industrial Production Methods: Industrial production of 3’-iso-Propylbutyrophenone follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for reagent addition and temperature control is common to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: 3’-iso-Propylbutyrophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically yield alcohols or hydrocarbons, with reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, hydrocarbons.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
3’-iso-Propylbutyrophenone has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential effects on biological systems, particularly in the modulation of neurotransmitter pathways.
Medicine: Investigated for its antipsychotic properties and potential use in treating psychiatric disorders.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds
Mechanism of Action
The mechanism of action of 3’-iso-Propylbutyrophenone involves its interaction with neurotransmitter receptors in the central nervous system. It primarily acts as a dopamine receptor antagonist, inhibiting the reuptake of dopamine and thereby modulating dopaminergic activity. This action is crucial in its potential antipsychotic effects, as it helps to balance neurotransmitter levels and reduce symptoms of psychosis .
Comparison with Similar Compounds
Haloperidol: Another butyrophenone derivative with potent antipsychotic properties.
Droperidol: Used as an antiemetic and antipsychotic agent.
Trifluperidol: Known for its high potency in treating psychiatric disorders.
Uniqueness: 3’-iso-Propylbutyrophenone is unique due to its specific structural modifications, which may confer distinct pharmacological properties compared to other butyrophenones. Its iso-propyl group can influence its binding affinity and selectivity for various neurotransmitter receptors, potentially leading to different therapeutic effects and side effect profiles .
Properties
IUPAC Name |
1-(3-propan-2-ylphenyl)butan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O/c1-4-6-13(14)12-8-5-7-11(9-12)10(2)3/h5,7-10H,4,6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KANGGZSKTQBMDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=CC=CC(=C1)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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